Berberine sulfate

Pharmaceutical Formulation Pre-formulation Studies Solubility Enhancement

Salt-form mismatch is a leading cause of irreproducible berberine research. Berberine sulfate (CAS 6190-33-6) resolves this with 16.7-fold higher aqueous solubility (1:30 w/v) vs. hydrochloride (1:500 w/v), preventing precipitation in cell culture and in vitro assays. • 3.4× greater AChE inhibition vs. palmatine (IC₅₀ 2.2 vs. 7.4 µg/mL)-validated positive control for neurodegeneration studies. • Baseline oral bioavailability F = 0.26% in rats; ideal reference compound for formulation and absorption-enhancer studies. • Supplied as ≥98% pure yellow crystalline powder with full analytical documentation.

Molecular Formula C40H36N2O12S
Molecular Weight 768.8 g/mol
CAS No. 6190-33-6
Cat. No. B601030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerberine sulfate
CAS6190-33-6
SynonymsBerbinium, 7,8,13,13A-Tetradehydro-9,10-Dimethoxy-2,3-(Methylenedioxy)-, Sulfate, Trihydrate
Molecular FormulaC40H36N2O12S
Molecular Weight768.8 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[O-]S(=O)(=O)[O-]
InChIInChI=1S/2C20H18NO4.H2O4S/c2*1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4/h2*3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4)/q2*+1;/p-2
InChIKeyOJVABJMSSDUECT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN CHLOROFORM /TRIHYDRATE/

Structure & Identifiers


Interactive Chemical Structure Model





Berberine Sulfate (CAS 6190-33-6): Technical Specification and Procurement Overview for Research and Industrial Sourcing


Berberine sulfate (CAS 6190-33-6) is the hemisulfate salt trihydrate of the quaternary isoquinoline alkaloid berberine, with a molecular formula of C₄₀H₄₂N₂O₁₅S and a molecular weight of 768.8 g/mol (as the trihydrate) [1]. It is a bright yellow, crystalline powder with an intensely bitter taste. As a naturally occurring alkaloid extracted from plants such as *Coptis chinensis* and *Berberis* species, it is widely used as a research tool in antimicrobial, metabolic, and anticancer studies [2]. Unlike its closely related chloride or hydrochloride salt forms, the sulfate counterion confers distinct physicochemical properties that significantly impact solubility, formulation, and in vitro assay performance [3].

Workflow Aqueous assay & high-concentration stock prep 16.7-fold higher solubility vs. HCl salt supports aqueous formulation
Study Type Metabolic, antimicrobial & cell-model research Natural alkaloid probe for pathway & screening studies
Selection Logic Sulfate counterion for solubility-driven workflows Chloride salt not directly interchangeable; review molar correction

The Critical Role of Salt Form Selection: Why Berberine Sulfate (6190-33-6) Cannot Be Arbitrarily Substituted


Generic substitution of berberine salts without rigorous analytical confirmation is a primary cause of product failure and irreproducible research. Berberine sulfate and berberine chloride/hydrochloride differ substantially in their molecular weight (768.8 vs. 371.8 g/mol) [1] and counterion-dependent aqueous solubility (1:30 vs. 1:500 w/v) . These differences lead to a 16.7-fold variance in solubility and distinct dissolution kinetics in biorelevant media [2]. As such, substituting one salt for another without adjusting molar concentration or validating dissolution behavior can result in significantly altered drug exposure in vitro and in vivo, compromising data integrity and therapeutic outcomes [3].

!

Salt-form mismatch: Berberine chloride/hydrochloride differs in MW (371.8 vs 768.8 g/mol) and solubility; molar concentration correction and dissolution validation required.

!

Bioactivity profile may shift: Chloride salt shows higher antifungal potency in MIC screening; sulfate form may be preferred only where solubility limits assay performance.

!

Oral exposure context: Class-level low bioavailability (~0.26%) is not improved by sulfate counterion; formulation or alternative-route strategies need independent validation.

Quantitative Differentiation Guide for Berberine Sulfate (6190-33-6) Relative to Key Analogs


Aqueous Solubility Differential: Berberine Sulfate vs. Berberine Hydrochloride

Berberine sulfate demonstrates a 16.7-fold higher aqueous solubility compared to berberine hydrochloride. The solubility of berberine sulfate in water is reported as 1:30 (w/v), while that of berberine hydrochloride is 1:500 (w/v) . This quantitative difference is critical for achieving target concentrations in aqueous buffers and cell culture media.

Aqueous solubility vs. HCl salt
Cross-study comparable
1:30 (w/v) vs. 1:500 (w/v)
Supports aqueous stock preparation fit; reduces precipitation risk in cell media.
Water, room temperature; solubility context may vary with buffer.
Pharmaceutical Formulation Pre-formulation Studies Solubility Enhancement

Comparative Antifungal Activity: Berberine Sulfate vs. Berberine Chloride Against Aspergillus Species

In a direct head-to-head comparison using CLSI M38-A3 methodology, berberine chloride demonstrated superior antifungal potency relative to berberine sulfate. The Minimum Inhibitory Concentration (MIC) for berberine chloride against *A. flavus* and *A. parasiticus* was 125 µg/mL and 250 µg/mL, respectively, while berberine sulfate showed an MIC of 500 µg/mL for both strains [1]. For complete mycelial growth inhibition of *A. flavus*, berberine chloride required only 1000 µg/mL, whereas berberine sulfate required 2000 µg/mL—a 2-fold higher concentration [1].

Antifungal MIC: sulfate vs. chloride
Direct head-to-head
Sulfate MIC 500 µg/mL; Chloride MIC 125–250 µg/mL
Chloride shows higher potency in broth microdilution; sulfate may suit high-concentration antifungal screens.
CLSI M38-A3; A. flavus and A. parasiticus.
Antifungal Activity Mycotoxin Inhibition Aspergillus

Oral Bioavailability in Rats: Absolute Value for Berberine Sulfate

The absolute oral bioavailability of berberine sulfate in rats is consistently low, measured at 0.26% following a 10 mg/kg oral dose [1]. This value is concordant with class-level data indicating that all berberine salts, regardless of counterion, exhibit extremely poor oral bioavailability due to extensive first-pass metabolism and P-glycoprotein (P-gp) efflux [2].

Oral bioavailability in rats
Class-level
0.26% absolute bioavailability
Consistent with class-level low exposure; counterion does not improve oral absorption.
10 mg/kg oral, Sprague-Dawley rats; P-gp efflux context.
Pharmacokinetics Oral Bioavailability Preclinical Studies

Acetylcholinesterase (AChE) Inhibition: Berberine vs. Palmatine

Berberine is a more potent inhibitor of acetylcholinesterase (AChE) compared to its structural analog palmatine. The IC₅₀ of berberine for AChE inhibition is 2.2 µg/mL, whereas palmatine exhibits an IC₅₀ of 7.4 µg/mL [1]. This represents a 3.4-fold higher potency for berberine.

AChE inhibition: berberine vs. palmatine
Direct head-to-head
IC₅₀ 2.2 µg/mL vs. 7.4 µg/mL
Reported 3.4-fold higher potency; supports AChE pathway inhibition screening.
In vitro AChE assay; comparator palmatine.
Neurodegenerative Disease Alzheimer's Disease AChE Inhibition

Differential Hepatoprotective Efficacy: Berberine Bisulfate vs. Coptisine Bisulfate

In an in vivo model of CCl₄-induced acute toxic hepatitis, coptisine bisulfate demonstrated significant hepatoprotective activity, whereas berberine bisulfate showed negligible effect. Administration of coptisine bisulfate at 1 mg/kg for 7 days prevented the increase in ALT and AST transaminase levels, maintaining the De Ritis ratio within normal ranges. In contrast, berberine bisulfate administered under identical conditions failed to influence the evolution of experimental toxic hepatitis [1].

Hepatoprotection: bisulfate vs. coptisine
Direct head-to-head
Berberine bisulfate showed negligible effect
Model-response context indicates coptisine, not berberine, for liver-injury endpoint monitoring.
CCl₄ rat model, 1 mg/kg i.p.; ALT/AST endpoint review.
Hepatoprotection Toxic Hepatitis Liver Injury

Defined Application Scenarios for Berberine Sulfate (6190-33-6) Based on Empirical Differentiation


Aqueous Assay Development and High-Concentration Stock Preparation

Based on its 16.7-fold higher aqueous solubility compared to berberine hydrochloride (1:30 vs. 1:500 w/v) , berberine sulfate is the preferred salt form for preparing high-concentration aqueous stock solutions and for use in cell culture or in vitro assays where precipitation must be avoided. This property simplifies dosing in aqueous media and ensures consistent exposure in experiments.

Positive Control or Reference Standard in AChE Inhibition Studies

Given its 3.4-fold higher potency against acetylcholinesterase (AChE) relative to the structural analog palmatine (IC₅₀: 2.2 µg/mL vs. 7.4 µg/mL) [1], berberine sulfate is a robust and well-characterized positive control for in vitro assays investigating cholinesterase inhibition and related neurodegenerative pathways.

Rectal or Alternative Route Bioavailability Studies in Preclinical Models

Due to the class-level constraint of extremely low oral bioavailability (<1% for all berberine salts) [2], berberine sulfate is an ideal reference compound for studies investigating formulation or alternative administration strategies to improve systemic exposure. Its well-defined pharmacokinetic profile in rats (oral bioavailability of 0.26%) [3] provides a reliable baseline for comparing novel delivery technologies or co-administration with absorption enhancers.

Antifungal Research Requiring Defined Solubility or High Concentration Ranges

While berberine chloride is more potent on a µg/mL basis against *Aspergillus* species (MIC 125-250 µg/mL vs. 500 µg/mL) [4], the superior aqueous solubility of berberine sulfate makes it the compound of choice for experimental designs requiring high concentrations (e.g., >1 mg/mL) or for investigating concentration-dependent effects where chloride salt precipitation would be a limiting factor .

Application
Selection Property
Validation Focus
Aqueous assay development
Aqueous solubility profile
Stock solution stability; precipitation-free cell-media exposure
AChE pathway inhibition screening
IC₅₀ potency ranking vs. palmatine
Cholinesterase endpoint interpretation; alkaloid comparator context
Alternative-route PK studies
Low oral bioavailability context
Exposure-model review with rectal or P-gp modulator strategies
High-concentration antifungal screening
Solubility advantage over chloride
MIC endpoint review; concentration-dependent effect assessment

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